methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C13H15N5O4 and its molecular weight is 305.294. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Anxiolytic Potential
- Antidepressant and Anxiolytic Properties : A derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential as an antidepressant and anxiolytic agent in pharmacological studies. This compound demonstrated greater potency than diazepam, a reference anxiolytic drug (Zagórska et al., 2016).
Synthesis and Pharmacological Evaluation
- Synthesis and Preliminary Evaluation : The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation showed that certain compounds in this class exhibited antidepressant and anxiolytic-like activity in preclinical studies (Zagórska et al., 2009).
Synthesis of Tricyclic Purine Derivatives
- New Heterocycle Synthesis : A method for synthesizing new heterocycles such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones was developed, indicating the versatility of this compound class in creating novel chemical structures (Shimada et al., 1993).
Adenosine Receptor Antagonism
- Potent A3 Adenosine Receptor Antagonists : Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed potent and selective antagonists of A3 adenosine receptors, suggesting potential therapeutic applications (Baraldi et al., 2005).
Solid-Phase Synthesis
- Solid-Supported Synthesis : A method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines was developed, showcasing the compound's utility in library synthesis and medicinal chemistry (Karskela & Lönnberg, 2006).
Inverse Agonism at Human A3 Adenosine Receptors
- Characterization of 2-Phenylimidazo[2,1-i]purin-5-ones : These derivatives were studied for their affinity and inverse agonism at human A3 adenosine receptors, demonstrating significant biological activity and potential for therapeutic use (Ozola et al., 2003).
Radioligand Binding Assays
- High Affinity for Human Adenosine Receptors : A series of imidazo[2,1-i]purin-5(4H)-ones derivatives showed high affinity at human A3 adenosine receptors, again pointing to potential therapeutic applications (Baraldi et al., 2011).
Properties
IUPAC Name |
methyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-5-17-9-10(14-12(17)15(7)2)16(3)13(21)18(11(9)20)6-8(19)22-4/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLUXLLDWAWOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.